tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butyl group and the hydrazino functional group in its structure suggests that it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyridazine ring system. Common reagents include hydrazine derivatives and pyridazine precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Hydrazino Group Addition: The hydrazino group is typically introduced through nucleophilic substitution reactions involving hydrazine or its derivatives.
Carbamate Formation: The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazino group can yield azo compounds, while hydrolysis of the carbamate group produces the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The triazolopyridazine core is known for its activity against various biological targets, making it a candidate for drug development. Studies have explored its potential as an anticancer, antiviral, and antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazolopyridazine core can interact with DNA or RNA, disrupting their function and leading to cell death in the case of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [(6-amino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
- tert-Butyl [(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
- tert-Butyl [(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
Uniqueness
The uniqueness of tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate lies in its hydrazino functional group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it may offer enhanced interactions with biological targets due to the presence of the hydrazino group, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
tert-butyl N-[(6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N7O2/c1-11(2,3)20-10(19)13-6-9-16-15-8-5-4-7(14-12)17-18(8)9/h4-5H,6,12H2,1-3H3,(H,13,19)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDTWQWUVYJGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1N=C(C=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.